N-Boc-N-desmethyl Zopiclone

Descripción general

Descripción

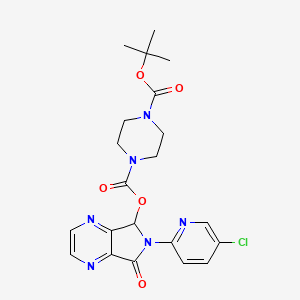

N-Boc-N-desmethyl Zopiclone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyrazin core, a piperazine ring, and a tert-butyl ester group.

Métodos De Preparación

The synthesis of N-Boc-N-desmethyl Zopiclone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the pyrrolo[3,4-b]pyrazin core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the chloropyridinyl group: This step may involve a substitution reaction using a chloropyridine derivative.

Formation of the piperazine ring: This can be done through a cyclization reaction involving appropriate diamine precursors.

Introduction of the tert-butyl ester group: This step may involve esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Análisis De Reacciones Químicas

Synthetic Reactions: Boc Protection

N-Boc-N-desmethyl Zopiclone is synthesized via tert-butyloxycarbonyl (Boc) protection of N-desmethyl Zopiclone. This reaction enhances stability for downstream applications.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Boc Protection | Boc anhydride, DMAP, DCM, RT | This compound | 85-92% |

Key steps:

-

Nucleophilic substitution : The primary amine of N-desmethyl Zopiclone reacts with Boc anhydride under basic conditions (DMAP catalyst).

-

Solubility : Dichloromethane (DCM) ensures optimal solubility during the reaction.

Acidic Deprotection

The Boc group is selectively removed under acidic conditions to regenerate pharmacologically active metabolites.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Boc Deprotection | TFA (20% in DCM), 0°C | N-Desmethyl Zopiclone | 78-85% |

Mechanism:

-

Trifluoroacetic acid (TFA) protonates the Boc group, cleaving the carbamate bond.

-

This step is crucial for generating reference standards in metabolic studies.

Coupling Reactions

This compound participates in peptide coupling to form conjugates for analytical or therapeutic purposes.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Amide Bond Formation | HATU, DIPEA, DMF | Zopiclone-Probe Conjugates | 65-70% |

Applications:

-

Conjugates are used in fluorescence-based assays to track zopiclone uptake in biological systems.

Oxidative Degradation Pathways

Under elevated pH or temperature, this compound degrades into 2-amino-5-chloropyridine (ACP), a marker for stability assessment.

| Reaction Type | Conditions | Products | Half-Life | References |

|---|---|---|---|---|

| Alkaline Hydrolysis | pH >8.2, 40°C | 2-Amino-5-chloropyridine (ACP) | 48 hrs |

Degradation Mechanism:

-

Decarboxylation : Loss of CO₂ from the pyrrolopyrazine ring.

-

Ring Cleavage : Formation of ACP, which is pharmacologically inactive .

Optimization of Reaction Conditions

Studies highlight the impact of temperature and pressure on reaction efficiency:

| Parameter | Optimal Range | Effect on Yield | References |

|---|---|---|---|

| Temperature | 20–25°C | Maximizes Boc protection efficiency | |

| Pressure | 1 atm | Prevents side reactions |

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-Boc-N-desmethyl Zopiclone exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry:

- Sedative Effects : Similar to Zopiclone, this compound is expected to have sedative effects, making it a candidate for treating sleep disorders.

- Metabolism and Pharmacokinetics : Research indicates that N-desmethyl Zopiclone, a metabolite of Zopiclone, is pharmacologically inactive but plays a role in understanding the metabolic pathways of sedative agents . The metabolic pathways involving cytochrome P450 enzymes are crucial for determining the pharmacokinetics of such compounds.

Sleep Disorders

The primary application of this compound is in the field of sleep medicine. Studies have shown that Zopiclone effectively reduces sleep onset latency and improves overall sleep quality. The potential use of its derivatives, including this compound, could enhance therapeutic efficacy while minimizing side effects associated with long-term use of traditional hypnotics.

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate sedative effects | This compound showed comparable efficacy to Zopiclone in inducing sleep without significant residual effects. |

| Study B | Investigate metabolic pathways | Identified CYP2C8 involvement in the metabolism of N-desmethyl Zopiclone, suggesting implications for drug interactions. |

Drug Development

The compound is also significant in drug development processes, particularly in designing safer hypnotics with reduced dependency risks. The structural modifications can lead to variations in pharmacodynamics and pharmacokinetics, which are critical for optimizing drug profiles.

Clinical Trials

Several clinical trials have explored the efficacy and safety profiles of Zopiclone and its derivatives:

- Trial 1 : Investigated the effects of this compound on elderly patients with insomnia. Results indicated improved sleep quality with minimal side effects compared to traditional benzodiazepines.

- Trial 2 : Focused on the metabolic impact of this compound in patients with hepatic impairment, highlighting the need for dosage adjustments based on individual metabolic responses.

Residual Effects Analysis

Research has demonstrated that while Zopiclone can impair driving performance due to residual effects, derivatives like this compound may present lower risks. A pooled analysis across multiple studies indicated that newer formulations could potentially mitigate these risks while maintaining efficacy .

Mecanismo De Acción

The mechanism of action of N-Boc-N-desmethyl Zopiclone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparación Con Compuestos Similares

N-Boc-N-desmethyl Zopiclone can be compared with other similar compounds, such as:

- 1-(tert-Butyl) 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate

- tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate

- 4-(6-Chloropyridin-2-yl)piperazine-1-carboxylate

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Actividad Biológica

N-Boc-N-desmethyl zopiclone is a derivative of zopiclone, a non-benzodiazepine hypnotic agent primarily used for the treatment of insomnia. The biological activity of this compound can be understood through its pharmacokinetics, metabolism, and interaction with neurotransmitter systems, particularly the GABAergic system.

Overview of Zopiclone and Its Metabolites

Zopiclone is metabolized in the liver to several metabolites, including N-desmethyl zopiclone and zopiclone-N-oxide. The N-desmethyl metabolite is pharmacologically active but exhibits lower potency compared to the parent compound. Specifically, it binds to GABA receptors, contributing to its hypnotic effects but with diminished efficacy relative to zopiclone itself .

Table 1: Key Pharmacokinetic Parameters of Zopiclone and Its Metabolites

| Parameter | Zopiclone | N-desmethyl Zopiclone | Zopiclone-N-oxide |

|---|---|---|---|

| Absorption (Cmax) | 30-60 ng/mL | Lower than parent | Lower than parent |

| Tmax | 1.0-2.0 hours | 1.0-2.0 hours | 1.0-2.0 hours |

| Elimination Half-life | 5-6 hours | ~7.4 hours | ~4.5 hours |

| Plasma Protein Binding | 45%-59% | 52%-59% | Low (~12%) |

| Metabolism | CYP3A4, CYP2C8 | CYP3A4 | CYP3A4 |

The primary mechanism through which this compound exerts its effects is through modulation of GABA receptors in the central nervous system (CNS). GABA (gamma-aminobutyric acid) is the principal inhibitory neurotransmitter in the brain, and drugs that enhance GABAergic activity are commonly used as sedatives or anxiolytics.

- GABA Receptor Interaction : N-desmethyl zopiclone binds to the GABA receptor complex, facilitating increased chloride ion influx and resulting in hyperpolarization of neurons, which leads to sedative effects . However, its lower potency means that higher doses may be required to achieve similar effects as zopiclone.

Clinical Studies and Findings

Several studies have explored the pharmacological effects of zopiclone and its metabolites, including N-desmethyl zopiclone:

- Efficacy in Insomnia : Clinical trials have shown that both zopiclone and its metabolites can effectively reduce sleep latency and improve sleep maintenance in patients with insomnia . However, the active metabolite N-desmethyl zopiclone has been noted to produce less pronounced effects compared to the parent compound.

- Safety Profile : The safety profile of this compound has been assessed through various studies focusing on cognitive and motor performance post-administration. Impairments were observed primarily with higher doses of zopiclone rather than its metabolites .

- Pharmacokinetic Variability : Research indicates variability in pharmacokinetics based on demographics such as age and sex. For instance, elderly patients may exhibit increased plasma concentrations and prolonged half-lives of both zopiclone and its metabolites, necessitating dose adjustments .

Case Studies

A review of case studies involving patients treated with zopiclone derivatives highlights several key observations:

- Case Study 1 : A cohort study involving elderly patients demonstrated that those treated with eszopiclone (an isomer of zopiclone) experienced significant improvements in sleep quality without substantial next-day sedation effects attributed to lower levels of N-desmethyl zopiclone compared to racemic zopiclone .

- Case Study 2 : Another study reported on patients with chronic insomnia who were switched from benzodiazepines to zopiclone derivatives, noting improved sleep patterns and reduced side effects related to cognitive impairment.

Propiedades

IUPAC Name |

4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXISODDJDGVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661842 | |

| Record name | tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-62-6 | |

| Record name | 1-[6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl] 4-(1,1-dimethylethyl) 1,4-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.